3-Cyclopropyl-5-[1-(4-methylpyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole
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Overview
Description
3-Cyclopropyl-5-[1-(4-methylpyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is notable for its unique structure, which includes a cyclopropyl group, a methylpyrazolyl group, and a trifluoromethylphenyl group
Preparation Methods
The synthesis of 3-Cyclopropyl-5-[1-(4-methylpyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole typically involves multiple steps, including the formation of the triazole ring and the introduction of the various substituents. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable hydrazine derivative with a nitrile compound can lead to the formation of the triazole ring.
Chemical Reactions Analysis
3-Cyclopropyl-5-[1-(4-methylpyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic systems.
Scientific Research Applications
3-Cyclopropyl-5-[1-(4-methylpyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-[1-(4-methylpyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions .
Comparison with Similar Compounds
3-Cyclopropyl-5-[1-(4-methylpyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole can be compared with other similar compounds, such as:
1,2,4-Triazole: A simpler triazole compound that lacks the additional substituents found in the target compound.
3-(Trifluoromethyl)phenyl-1,2,4-triazole: A compound that shares the trifluoromethylphenyl group but lacks the cyclopropyl and methylpyrazolyl groups.
5-(4-Methylpyrazol-1-yl)-1,2,4-triazole: A compound that includes the methylpyrazolyl group but lacks the cyclopropyl and trifluoromethylphenyl groups.
Properties
IUPAC Name |
3-cyclopropyl-5-[1-(4-methylpyrazol-1-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5/c1-11-9-22-25(10-11)12(2)17-23-16(13-6-7-13)24-26(17)15-5-3-4-14(8-15)18(19,20)21/h3-5,8-10,12-13H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWYPSBREMCUQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C(C)C2=NC(=NN2C3=CC=CC(=C3)C(F)(F)F)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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